Product packaging for 3'-Rhamnopiericidin A1(Cat. No.:CAS No. 131622-62-3)

3'-Rhamnopiericidin A1

Número de catálogo: B1664139
Número CAS: 131622-62-3
Peso molecular: 561.7 g/mol
Clave InChI: ZIBGPNICZWZARG-TWWKIJBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Contextualization within Natural Product Chemistry

3'-Rhamnopiericidin A1 is a member of the piericidin family, a significant class of natural products characterized by a 4-pyridinol core linked to a methylated polyketide side chain. nih.gov These compounds are exclusively produced by actinomycetes, particularly those from the genus Streptomyces, which are found in diverse environments such as soil and marine sediments. nih.gov The structural architecture of piericidins, featuring an α-pyridone ring connected to an unsaturated and branched polyketide chain, bears a notable resemblance to coenzyme Q. This structural similarity is key to their biological activity.

The diversity within the piericidin family arises from variations in the polyene side chain and substitutions on the pyridyl core. researchgate.net These modifications lead to a wide array of analogues with differing biological activities. this compound is distinguished as a piericidin rhamnoside, meaning it has a rhamnose sugar moiety attached to its structure. ebiohippo.com This glycosylation is a crucial modification that can influence the compound's biological properties.

Historical Aspects of Discovery and Initial Characterization

The piericidin family was first brought to light with the isolation of Piericidin A and Piericidin B in 1963 from the mycelia of Streptomyces mobaraensis. tandfonline.comresearchgate.net This discovery was the result of a screening program for new insecticides. researchgate.net

Decades later, in a continued search for novel antibiotics with potential antitumor properties, new members of the piericidin family were identified. Among these was this compound, which was isolated from the fermentation broth of Streptomyces sp. SN-198. vulcanchem.com In the same study, another new derivative, 7-Demethyl-3'-rhamnopiericidin A1, was also discovered. vulcanchem.comnih.gov The initial characterization of this compound involved its isolation from the fermentation broth and mycelium extract using ethyl acetate (B1210297). vulcanchem.com Its structure was elucidated through various spectroscopic methods, which confirmed it as a piericidin rhamnoside. ebiohippo.com

Significance as a Specialized Metabolite

This compound, like other piericidins, is considered a specialized metabolite. Microbes produce these compounds to thrive in their natural environments. nih.gov The piericidin family's structural similarity to coenzyme Q allows them to act as inhibitors of the mitochondrial electron transport chain at complex I (NADH-ubiquinone oxidoreductase). nih.gov This inhibitory action is the basis for their significant biological activities, which include insecticidal, antimicrobial, and antitumor effects. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H47NO8 B1664139 3'-Rhamnopiericidin A1 CAS No. 131622-62-3

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

131622-62-3

Fórmula molecular

C31H47NO8

Peso molecular

561.7 g/mol

Nombre IUPAC

(2R,3R,4R,5R,6S)-2-[2-[(2E,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14+,18-16-,19-10-/t20-,22+,24+,25+,26-,27-,31-/m1/s1

Clave InChI

ZIBGPNICZWZARG-TWWKIJBXSA-N

SMILES

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

SMILES isomérico

C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)/C)O

SMILES canónico

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3'-rhamnopiericidin A(1)
3'-rhamnopiericidin A1
SN-198-C

Origen del producto

United States

Microbial Origin and Biosynthetic Pathways of 3 Rhamnopiericidin A1

Identification of Producer Organisms

The production of piericidins is predominantly associated with actinomycetes, particularly members of the genus Streptomyces. nih.gov These filamentous bacteria, found in diverse terrestrial and marine environments, are renowned for their ability to synthesize a wide array of secondary metabolites with potent biological activities.

Streptomyces Species as Primary Producers

The piericidin family of microbial metabolites, characterized by a 4-pyridinol core linked to a methylated polyketide side chain, is exclusively produced by actinomycetes, with a significant majority originating from the genus Streptomyces. nih.gov Various species of Streptomyces have been identified as producers of different piericidin analogues. For instance, piericidin A1, the aglycone of 3'-Rhamnopiericidin A1, has been isolated from several strains, including Streptomyces mobaraensis and Streptomyces pactam. nih.gov The marine environment has also proven to be a rich source of piericidin-producing Streptomyces, such as Streptomyces chumphonensis KK1-2T and Streptomyces sp. SCSIO 03032, isolated from marine sediments. scienceasia.orgcas.cn

Specific Strain Isolation and Characterization

This compound was first reported in 1990 as a new piericidin rhamnoside isolated from a Streptomyces species. nih.govnih.gov While the seminal publication identified the producing organism as belonging to the genus Streptomyces, specific details regarding the strain designation and its detailed characterization are not widely available in subsequent literature. The isolation of novel Streptomyces species typically involves standard microbiological techniques, including serial dilution of environmental samples (e.g., soil, marine sediment) and cultivation on selective agar (B569324) media. mdpi.com Characterization of these isolates often includes morphological analysis of mycelia and spores, as well as physiological and biochemical tests to determine their metabolic capabilities.

Phylogenetic Relatedness of Producing Strains

The phylogenetic analysis of Streptomyces species is commonly performed using 16S rRNA gene sequencing, which provides insights into the evolutionary relationships between different strains. researchgate.net While a specific phylogenetic analysis for the producer of this compound is not available, studies on other piericidin-producing Streptomyces demonstrate their genetic diversity. For example, analysis of the piericidin A1 biosynthetic gene cluster in the marine-derived Streptomyces chumphonensis KK1-2T revealed its similarity to clusters found in other Streptomyces species, suggesting a potential for horizontal gene transfer or a shared evolutionary history of these biosynthetic pathways among different strains. researchgate.net The broad distribution of piericidin production among various terrestrial and marine Streptomyces species underscores the genetic diversity within this genus.

Elucidation of Piericidin Aglycone Biosynthesis

The biosynthesis of the piericidin core structure, known as the aglycone, is a complex process orchestrated by a suite of enzymes. The foundational framework of the molecule is assembled by a Type I polyketide synthase, followed by a series of modifications to yield the final aglycone.

Role of Type I Polyketide Synthase (PKS) Machinery

The carbon backbone of the piericidin aglycone is synthesized by a modular Type I polyketide synthase (PKS) system. nih.gov This enzymatic assembly line is encoded by a cluster of genes. In Streptomyces piomogeues var. Hangzhouwanensis, the biosynthetic gene cluster for piericidin A1 was identified and found to contain six modular PKS genes. nih.gov These large, multifunctional enzymes catalyze the sequential condensation of small carboxylic acid units, such as acetate (B1210297) and propionate, to build the polyketide chain in a manner analogous to fatty acid synthesis. Each module of the PKS is responsible for one cycle of chain elongation and can contain various domains that determine the structure of the growing chain, including acyltransferase (AT), ketosynthase (KS), and acyl carrier protein (ACP) domains.

Post-Polyketide Modifications

Following the assembly of the polyketide chain by the PKS machinery, a series of tailoring enzymes modify the structure to form the characteristic piericidin aglycone. A key step is the formation of the α-pyridone ring. Research on the piericidin A1 biosynthetic locus in S. piomogeues var. Hangzhouwanensis has revealed a mechanism dependent on a thioesterase (TE) domain. nih.gov This enzyme is proposed to hydrolyze the polyketide intermediate from the PKS, which is then followed by an amidation and cyclization to form the pyridone ring. nih.gov

Further modifications to the aglycone can include hydroxylations and methylations, catalyzed by enzymes such as monooxygenases and methyltransferases, which are also encoded within the piericidin biosynthetic gene cluster. nih.gov

The final step in the formation of this compound is the attachment of a rhamnose sugar moiety to the piericidin A1 aglycone. This glycosylation step is catalyzed by a glycosyltransferase, likely a rhamnosyltransferase. While the specific rhamnosyltransferase responsible for this reaction in the biosynthesis of this compound has not yet been characterized, numerous glycosyltransferases and rhamnosyltransferases have been identified in various Streptomyces species. nih.govnih.govoup.com These enzymes are known to transfer sugar moieties from activated sugar donors, such as TDP-rhamnose, to acceptor molecules like the piericidin aglycone. nih.govoup.com The study of these enzymes in other biosynthetic pathways provides a model for understanding the final step in the creation of this compound.

Table of Producing Organisms and Biosynthetic Components

Compound Producing Organism Key Biosynthetic Machinery
Piericidins (general) Streptomyces species Type I Polyketide Synthase
Piericidin A1 Streptomyces mobaraensis, Streptomyces pactam, Streptomyces piomogeues var. Hangzhouwanensis, Streptomyces chumphonensis KK1-2T, Streptomyces sp. SCSIO 03032 Type I PKS, Thioesterase, Monooxygenases, Methyltransferases

Table of Chemical Compounds Mentioned

Compound Name
This compound
Piericidin A1
Acetate
Propionate
Enzymatic Hydroxylation Steps

Hydroxylation is a critical tailoring step in the biosynthesis of piericidin A1, the aglycone of this compound. This modification is catalyzed by a specific hydroxylase enzyme encoded within the biosynthetic gene cluster.

Key Research Findings:

Identification of PieE: In vivo and in vitro experiments have identified the enzyme PieE as a 4'-hydroxylase. bohrium.comnih.govacs.org This enzyme is an FAD-dependent monooxygenase. nih.gov

Function of PieE: PieE catalyzes the introduction of a hydroxyl group at the C-4' position of the pyridine (B92270) ring of a piericidin precursor. bohrium.comnih.govnih.gov Gene inactivation studies involving the ΔpieE mutant resulted in the failure to produce piericidin A1 and instead led to the accumulation of its non-hydroxylated precursor, Mer-A2026B. bohrium.com

Enzyme Assay: In vitro assays confirmed the function of PieE. When the precursor compound was incubated with purified PieE enzyme and the necessary cofactor NADH, it was successfully converted to its hydroxylated form. amazonaws.com

EnzymeGeneFunctionCofactorSubstrateProduct
PieE pieE4'-hydroxylaseFAD, NADH/NADPHPiericidin precursor4'-hydroxypiericidin precursor
Enzymatic Methylation Steps

Following hydroxylation, the piericidin structure undergoes methylation, a process catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. researchgate.net The piericidin A1 biosynthetic gene cluster contains genes for two such enzymes, PieB1 and PieB2, which act on different positions of the pyridine core. bohrium.comnih.gov

Key Research Findings:

PieB2 as a 4'-O-Methyltransferase: Genetic and biochemical studies have confirmed that PieB2 is responsible for the O-methylation of the hydroxyl group at the C-4' position. bohrium.comnih.govacs.org Inactivation of the pieB2 gene leads to the accumulation of the 4'-hydroxy, non-methylated intermediate. nih.gov In vitro assays using the 4'-hydroxylated substrate and the cofactor SAM demonstrated the catalytic activity of PieB2. amazonaws.com

PieB1 as a Putative 5'-O-Methyltransferase: PieB1 is proposed to be the O-methyltransferase that methylates the C-5' position. researchgate.netnih.gov However, confirming the specific function of PieB1 has been challenging, as gene deletion mutants did not lead to the accumulation of a detectable intermediate, possibly due to substrate specificity or pathway regulation. researchgate.netnih.gov

EnzymeGeneFunctionPositionCofactor
PieB2 pieB2O-methyltransferaseC-4'SAM
PieB1 pieB1Putative O-methyltransferaseC-5'SAM

Glycosylation Mechanisms in this compound Formation

Glycosylation, the attachment of a sugar moiety to an aglycone, is a crucial step in the formation of this compound from its piericidin A1 precursor. This process significantly influences the bioactivity of the final compound. nih.gov

Investigation of Glycosyltransferase (GT) Involvement

The enzymatic attachment of sugars is catalyzed by glycosyltransferases (GTs). While various piericidin glycosides have been discovered, the specific GTs responsible for their biosynthesis have remained elusive for some time. nih.govresearchgate.net

Recent research has focused on identifying and characterizing these enzymes:

Heterologous Expression: A macrolide GT from Bacillus methylotrophicus, BmmGT1, was found to effectively glucosylate piericidin A1 in vitro. nih.govnih.govresearchgate.net A codon-optimized version of this gene, sbmGT1, was heterologously expressed in the piericidin-producing strain Streptomyces youssoufiensis OUC6819. This led to a significant accumulation of piericidin glycosides, including several new glucopiericidins. nih.govnih.govresearchgate.net

Identification of a Native GT: Using BmmGT1 as a probe for database mining, a putative native GT, named GT1507, was identified in the genome of S. youssoufiensis OUC6819. nih.govnih.gov Overexpression of the GT1507 gene resulted in the production of a new piericidin glycoside, confirming its association with piericidin glucosylation in vivo. nih.govnih.govresearchgate.net

Challenges in Identifying GT Genes within Biosynthetic Gene Clusters

A significant challenge in understanding the biosynthesis of glycosylated piericidins like this compound is the physical location of the necessary GT genes. In many natural product biosynthetic pathways, the genes encoding all the necessary enzymes are clustered together on the chromosome. However, for piericidins, this is not the case for the glycosylation step. To date, no GT gene has been identified within the characterized piericidin biosynthetic gene clusters (pie BGC). researchgate.net This suggests that the GT responsible for piericidin glycosylation is encoded by a gene located elsewhere in the bacterial genome, making its identification more complex.

Chemoenzymatic Approaches for Glycodiversification

Chemoenzymatic synthesis and related biocatalytic methods are powerful strategies for creating novel glycosylated natural products. nih.govrsc.org These approaches combine chemical synthesis with enzymatic reactions to achieve structural diversification that may be difficult to obtain through chemical synthesis or microbial fermentation alone.

In the context of piericidins, the exploration of GTs has opened avenues for glycodiversification:

Engineered Production: The successful use of the heterologous glycosyltransferase BmmGT1 and its optimized version, sbmGT1, in a piericidin-producing strain exemplifies a biocatalytic approach. nih.gov By introducing a GT with broad substrate selectivity, researchers were able to generate a variety of new glucosylpiericidins that were not detectable in the wild-type strain. nih.govresearchgate.net

Potential for Novel Compounds: This strategy allows for the production of larger quantities of rare, naturally occurring glycosides and the creation of entirely new piericidin derivatives. nih.gov Identifying and engineering novel GTs could allow for the attachment of different sugars, including the rhamnose found in this compound, to the piericidin A1 core, leading to a wider diversity of potentially bioactive compounds. nih.govresearchgate.net

Isolation and Structural Elucidation Methodologies for 3 Rhamnopiericidin A1

Spectroscopic Characterization for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 (¹³C) NMR Analysis

Table 1: Representative ¹³C NMR Data of a Piericidin Analogue (Piericidin P)

PositionChemical Shift (δ) in ppm
2163.5
3119.3
4141.2
5124.0
6135.8
710.8
8131.2
9128.4
1039.5
1126.8
12135.1
13125.9
1439.7
1531.5
1620.1
1713.9
2-OCH₃55.8
4-OCH₃60.9
5-CH₃16.2
9-CH₃16.1
13-CH₃16.0

Note: Data is for Piericidin P and is intended to be representative of the piericidin scaffold.

Two-Dimensional NMR Experiments for Connectivity

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms in a molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

COSY spectra reveal correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton networks within the molecule, for example, along the polyene side chain of 3'-Rhamnopiericidin A1.

HSQC spectra show correlations between protons and their directly attached carbons. This experiment is vital for assigning the ¹³C NMR signals based on the already assigned proton signals.

HMBC spectra display correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is critical for connecting different fragments of the molecule, such as linking the rhamnose sugar unit to the piericidin core at the 3'-position.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The extended polyene side chain and the substituted pyridine (B92270) ring of this compound constitute a chromophore that absorbs ultraviolet and visible light. The UV-Vis spectrum of piericidin analogues typically exhibits characteristic absorption maxima. For instance, related piericidin derivatives show absorption maxima (λmax) in methanol (B129727) around 217 nm, 235 nm, and 260 nm mdpi.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For a glycosylated piericidin, HRMS is essential to confirm the molecular formula and, by extension, the presence of the rhamnose moiety attached to the piericidin A1 core nih.govresearchgate.net.

Fast Atom Bombardment (FAB) is a soft ionization technique used in mass spectrometry that is well-suited for analyzing polar and thermally labile molecules like glycosides. In the analysis of this compound, FAB-MS would be used to determine the molecular weight of the intact molecule. Furthermore, the fragmentation pattern observed in the FAB-MS spectrum can provide structural information, such as the loss of the rhamnose sugar unit, which would further confirm the glycosidic nature of the compound.

Advanced Techniques for Stereochemical Analysis (e.g., Chiroptical Spectroscopy)

The stereochemistry of a chiral molecule like this compound is a critical aspect of its structure. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD), is a powerful method for investigating the stereochemical features of natural products. The CD spectrum of a chiral molecule is sensitive to its three-dimensional structure, and by comparing experimental CD spectra with those predicted by computational methods for different possible stereoisomers, the absolute configuration of the stereocenters can be determined. For example, the CD spectra of other piericidin derivatives have been reported, showing characteristic Cotton effects that are indicative of their stereochemistry mdpi.com.

Mechanisms of Biological Action of 3 Rhamnopiericidin A1

Quorum Sensing (QS) Inhibition in Bacterial Systems

This compound has been identified as an inhibitor of quorum sensing (QS), a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.

Research has demonstrated that this compound exhibits quorum sensing inhibitory activity against the biosensor strain Chromobacterium violaceum CV026 scirp.org. This strain is widely used in QS research because it produces a distinct purple pigment, violacein (B1683560), which is regulated by a QS mechanism. The ability to inhibit the production of this pigment serves as a clear indicator of anti-QS activity scirp.orgnih.gov.

The anti-QS efficacy of this compound is quantified by its ability to inhibit the synthesis of violacein in C. violaceum CV026. Studies show that this inhibition is dose-dependent, with increasing concentrations of the compound leading to a greater reduction in purple pigment production scirp.org. In a comparative analysis with related compounds, Piericidin A1 was found to have the strongest inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 10 µg∙mL⁻¹. The quorum sensing inhibitory activity of this compound was observed to be nearly identical to that of another derivative, Piericidin E scirp.org.

Table 1: Comparative Quorum Sensing (QS) Inhibitory Activity of Piericidin Derivatives Against C. violaceum CV026
CompoundObserved QS Inhibitory ActivityIC50 (µg∙mL⁻¹)
Piericidin A1Strongest10
This compoundDose-dependent inhibitionNot specified
Piericidin ENearly identical to this compoundNot specified

A crucial aspect of a true quorum sensing inhibitor is that it disrupts bacterial communication without simply killing the bacteria or halting their growth. A compound that inhibits violacein production solely because it is toxic to the bacteria would not be considered a specific anti-QS agent.

Research has mechanistically differentiated the anti-QS effect of this compound from direct antibacterial action. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for this compound against C. violaceum CV026. The MIC was found to be greater than 100 µg∙mL⁻¹ scirp.org. This concentration is significantly higher than the doses at which it effectively inhibits violacein synthesis (in the range of 1 to 100 µg∙mL⁻¹) scirp.org. This large gap between the concentration required for QS inhibition and that required for growth inhibition confirms that this compound acts by interfering with the signaling pathway rather than through a direct bactericidal or bacteriostatic effect scirp.org.

Table 2: Antimicrobial vs. Quorum Sensing Inhibition of this compound
Activity MetricTarget OrganismConcentration (µg∙mL⁻¹)
Quorum Sensing Inhibition (Violacein Synthesis)C. violaceum CV026Effective in the 1-100 range
Antimicrobial Activity (MIC)C. violaceum CV026> 100

Modulation of Cellular Processes (observed in related piericidins, warranting investigation)

While direct studies on the immunomodulatory effects of this compound are not extensively documented in publicly available research, the biological activities of structurally similar piericidin compounds provide a strong rationale for investigating its potential role in modulating cellular processes within the immune system. The structural variations among piericidin derivatives, particularly the nature and position of glycosidic moieties, have been shown to significantly influence their biological effects.

Investigation into Anti-Immune Activity (e.g., antibody formation inhibition)

The potential for piericidins to act as modulators of the immune response represents a compelling area for future research. Observations in related compounds, most notably the glucopiericidins, suggest that the piericidin scaffold may possess immunosuppressive properties.

A key study highlighted that certain piericidins can block antibody formation at remarkably low concentrations, as low as 100 pg/mL nih.gov. This potent inhibition of a crucial function of the adaptive immune system underscores the potential of this class of compounds to influence immune homeostasis.

Further research has demonstrated that Glucopiericidin A and Glucopiericidin B are more potent inhibitors of in vitro antibody formation than their parent compound, Piericidin A1 nih.gov. This suggests that the addition of a glucose molecule, and likely the nature of the glycosidic bond, plays a significant role in enhancing this anti-immune activity. The increased potency of these glycosylated forms points towards the sugar moiety being a key determinant in their physiological activities nih.gov.

Given that this compound is also a glycoside of Piericidin A1, featuring a rhamnose sugar, it is plausible that it may also exhibit effects on immune cell function, including the inhibition of antibody formation. The structural similarity to the bioactive glucopiericidins warrants a thorough investigation into its immunomodulatory potential. While one report indicates that the acute toxicity of this compound in mice is lower than that of Piericidin A1, its specific effects on the immune system remain to be elucidated.

The table below summarizes the comparative data on the inhibition of antibody formation by different piericidin derivatives, providing a basis for the proposed investigation into this compound.

CompoundRelative Potency in Inhibiting Antibody Formation (in vitro)
Glucopiericidin A More potent than Piericidin A1
Glucopiericidin B More potent than Piericidin A1
Piericidin A1 Baseline activity
This compound Warrants Investigation

This table is based on qualitative comparisons reported in the literature and highlights the need for direct quantitative assessment of this compound.

Future research should focus on in vitro assays to directly measure the effect of this compound on B-cell proliferation, differentiation, and antibody secretion. Furthermore, investigating its impact on other immune cells, such as T-cells and macrophages, would provide a comprehensive understanding of its potential immunomodulatory profile. The mechanism by which the rhamnose group in this compound might influence interaction with cellular targets within the immune system is a key question to be addressed.

Structure Activity Relationship Sar Studies of 3 Rhamnopiericidin A1 and Derivatives

Influence of Glycosyl Moiety on Biological Activities

Glycosylation, the attachment of sugar moieties to the piericidin core, has a profound impact on the biological profile of these molecules. The type of sugar, its point of attachment, and its stereochemistry can all modulate the potency and selectivity of the resulting glycoside.

Effects of Sugar Type on Potency

The nature of the sugar unit attached to the piericidin aglycone is a critical determinant of biological activity. Studies have shown that different piericidin glycosides exhibit varied potencies, which are strongly influenced by the type of the appended sugar. nih.gov For instance, the antimicrobial activities of piericidin glycosides have been observed to differ based on the sugar moiety. While specific quantitative comparative data for a wide range of sugar types on 3'-Rhamnopiericidin A1's specific activities are not extensively detailed in the available literature, the principle that the sugar's identity is key to modulating bioactivity is well-established within the piericidin class. nih.gov The generation of novel piericidin glycosides through methods like glycosyltransferase-mediated synthesis has opened avenues for creating a diverse library of analogs with different sugar units, some of which have shown selective cytotoxicity towards various cancer cell lines. nih.govresearchgate.net This highlights the potential to fine-tune the therapeutic properties of piericidins by altering the glycosidic component.

Positional Isomerism of Glycosylation and Activity Modulation

The position at which the sugar moiety is attached to the piericidin A1 aglycone significantly influences the biological activity of the resulting glycoside. Research has demonstrated that positional isomers of piericidin glycosides can display markedly different biological profiles. For example, studies on glucopiericidins have revealed that the point of glucosylation is a key factor in their antimicrobial and cytotoxic effects. nih.gov Specifically, 10-glucopiericidin A1 and 4'-glucopiericidin A1 have been reported to exhibit stronger antimicrobial activities compared to other glycosylated forms, such as this compound. nih.gov This indicates that the strategic placement of the sugar on the piericidin scaffold is crucial for optimizing its interaction with biological targets. The enzymatic and synthetic methodologies that allow for regioselective glycosylation are therefore invaluable tools in the exploration of piericidin SAR.

Comparative SAR between Rhamnosides and Glucosides

Direct comparative studies between rhamnoside and glucoside derivatives of piericidin A1 have provided valuable insights into the role of the sugar in determining biological activity. It has been noted that certain glucopiericidins display more potent antimicrobial properties than this compound. nih.gov This suggests that the structural differences between rhamnose and glucose, such as the presence or absence of the C-6 methyl group in rhamnose (a deoxy sugar), can lead to differential interactions with target enzymes or cellular components. The generation of various glucosylpiericidins has allowed for the evaluation of their cytotoxic selectivity against different cancer cell lines, with some demonstrating notable activity. nih.govresearchgate.net While a comprehensive dataset quantifying the activity differences between a wide array of rhamnosides and glucosides is still emerging, the existing evidence underscores that the choice between a rhamnosyl or glucosyl moiety is a critical consideration in the design of piericidin-based therapeutic agents.

Role of the Piericidin Core Structure and Lipophilic Side Chain

The piericidin pharmacophore can be conceptually divided into two key regions: the 4-pyridinol core and the extended, methylated polyketide side chain. SAR studies have demonstrated that both components are essential for the potent biological activities of these compounds, particularly their function as inhibitors of the mitochondrial respiratory chain's Complex I. nih.govresearchgate.net

The 4-pyridinol core is believed to mimic the quinone headgroup of coenzyme Q, a natural substrate of Complex I, enabling competitive binding. nih.gov The C4'-hydroxyl group on this ring is considered central to this activity. nih.gov Modifications to this core structure generally lead to a significant reduction in inhibitory potency. For instance, O-methylation of the C4' phenol (B47542) in analogues with a simplified farnesyl side chain resulted in a more than 100-fold decrease in Complex I inhibition. nih.gov Similarly, the removal of the C4' phenol also drastically reduced activity. nih.gov

The following table summarizes the cytotoxic and Complex I inhibitory activities of piericidin A1 and several of its key analogues, illustrating the importance of the core and side chain structures.

CompoundL1210 Cytotoxicity IC50 (nM)Complex I Inhibition IC50 (nM)
Piericidin A153.7
Piericidin B165.1
C10 alcohol diastereomer of Piericidin A175-
C10 ketone of Piericidin A1600-
ent-Piericidin A1700-
4'-deshydroxypiericidin A1--
5'-desmethylpiericidin A12500-
4'-deshydroxy-5'-desmethylpiericidin A140009.0
Analogue with farnesyl side chain750-
O-methylated C4' phenol with farnesyl side chain400-

Data sourced from a study on the total synthesis and evaluation of piericidin analogues. nih.gov The L1210 cell line is a murine leukemia line. Complex I inhibition was tested on bovine submitochondrial particles.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational strategy to correlate the chemical structure of compounds with their biological activities. This approach is instrumental in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Application of Classical QSAR Models

While specific classical QSAR models for this compound were not found in the reviewed literature, the principles of this methodology are broadly applicable to the piericidin class of compounds. Classical QSAR studies typically involve the generation of a series of analogues with systematic structural variations and the measurement of their biological activities. The next step is the calculation of various physicochemical descriptors for each molecule, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters).

Statistical methods, such as multiple linear regression (MLR), are then employed to derive a mathematical equation that describes the relationship between these descriptors and the observed biological activity. For piericidins, a classical QSAR study could, for example, explore how variations in the substituents on the pyridine (B92270) ring or modifications to the lipophilic side chain quantitatively affect their cytotoxic or enzyme inhibitory potency. The resulting QSAR model could then be used to predict the activity of yet-to-be-synthesized piericidin derivatives, thereby guiding the design of more potent and selective agents. The development of such models would be a valuable addition to the SAR understanding of this important class of natural products.

Three-Dimensional (3D) QSAR Methodologies

Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a powerful computational approach in drug discovery and medicinal chemistry to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. Unlike 2D-QSAR, which considers physicochemical properties, 3D-QSAR methodologies analyze the steric and electrostatic fields surrounding the molecules. The primary goal is to create a predictive model that can guide the design of new, more potent analogs.

The general workflow of a 3D-QSAR study involves several key steps. First, a dataset of molecules with known biological activities is selected. The three-dimensional structures of these molecules are then generated and aligned based on a common scaffold or a pharmacophore model. Subsequently, the aligned molecules are placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom. These calculated energy values serve as the independent variables in a partial least squares (PLS) analysis, with the biological activities as the dependent variables.

The resulting 3D-QSAR model is often visualized as contour maps, where different colored regions indicate areas where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For instance, a green contour might suggest that bulky substituents are favored in that region for enhanced activity, while a red contour might indicate that bulky groups are detrimental.

While specific 3D-QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the application of these methodologies to other complex natural products has been successful in elucidating key structural requirements for their biological activity. Such an approach for this compound and its derivatives could provide invaluable insights for designing novel analogs with improved therapeutic potential.

Comparative Analysis with Piericidin Congeners

The structure-activity relationships (SAR) of various piericidin congeners provide critical insights into the structural features necessary for their biological activities. By comparing the activity of this compound with its related compounds, a clearer understanding of the role of different functional groups and structural modifications can be achieved.

SAR of Piericidin A1 and its Aglycone

Piericidin A1 is a potent inhibitor of the mitochondrial respiratory chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase). medchemexpress.comnih.gov Its structure consists of a substituted pyridine core and a long isoprenoid side chain. The aglycone of this compound is Piericidin A1 itself.

Key determinants for the inhibitory activity of Piericidin A1 include the 4-pyridinol moiety, which is believed to mimic the ubiquinone headgroup, and the methoxy (B1213986) groups on the pyridine ring. The side chain's length and conformation also play a crucial role in its interaction with the binding site on Complex I.

Studies have shown that modifications to the side chain can significantly impact activity. For instance, hydrogenation of the double bonds in the side chain of Piericidin A1 leads to a decrease in inhibitory potency against NADH oxidase. tandfonline.com This suggests that the rigidity and conformation conferred by the double bonds are important for optimal binding.

The presence of the hydroxyl group at C10 of the side chain is also a significant factor. Its removal or alteration can affect the molecule's interaction with the enzyme. The cytotoxic activity of Piericidin A1 has been demonstrated against various cell lines. For example, it shows high cytotoxicity against the insect cell line Tn5B1-4 with an IC50 value of 0.061 μM, while exhibiting much lower toxicity against human HepG2 and Hek293 cells (IC50 values of 233.97 μM and 228.96 μM, respectively), indicating a degree of selectivity. nih.gov

The addition of the rhamnose sugar to form this compound alters the molecule's properties, including its polarity and steric bulk, which in turn can influence its biological activity profile.

SAR of Piericidin E and its Derivatives

Detailed structure-activity relationship studies specifically focused on Piericidin E and its derivatives are limited in the available scientific literature. Piericidin E is a naturally occurring analog of Piericidin A1. A comprehensive comparative analysis of its activity relative to this compound is not well-documented. However, general SAR principles derived from other piericidins can be extrapolated. The core pyridine structure and the nature of the side chain are expected to be the primary determinants of its biological activity.

SAR of 7-Demethylpiericidin A1 and 7-Demethyl-3'-Rhamnopiericidin A1

The comparison between 7-Demethylpiericidin A1 and 7-Demethyl-3'-rhamnopiericidin A1 provides direct insight into the effect of the rhamnose moiety in the absence of the C7 methyl group on the pyridine ring. While specific bioactivity data for these two compounds are not extensively detailed in comparative studies, the removal of the methyl group from the pyridine ring in other piericidin analogs has been shown to influence activity. The addition of the rhamnose sugar introduces a significant structural change that can affect solubility, membrane permeability, and interaction with the target protein.

SAR of 3'-Deoxytalopiericidin A1

Data Tables

Table 1: Cytotoxicity of Selected Piericidin Derivatives

Compound Cell Line IC50 (μM) Reference
Piericidin A1 Tn5B1-4 0.061 nih.gov
Piericidin A1 HepG2 233.97 nih.gov
Piericidin A1 Hek293 228.96 nih.gov
Piericidins L-R (2-5) HL-60 < 0.1 nih.gov
11-demethyl-glucopiericidin A (8) ACHN 2.3 nih.gov
11-demethyl-glucopiericidin A (8) HL-60 1.3 nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
Piericidin A1
Piericidin E
7-Demethylpiericidin A1
7-Demethyl-3'-rhamnopiericidin A1
3'-Deoxytalopiericidin A1
Piericidins L-R

Biological Activity Profiles of 3 Rhamnopiericidin A1

Comprehensive Quorum Sensing Inhibitory Activity

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of various genes, including those for virulence factors, in a population-density-dependent manner. The inhibition of QS is a promising strategy for controlling bacterial infections without exerting selective pressure that leads to drug resistance.

Dose-Response Characterization in Model Organisms

The quorum-sensing inhibitory activity of 3'-Rhamnopiericidin A1 was identified through its ability to inhibit the production of violacein (B1683560) in the model organism Chromobacterium violaceum CV026. scirp.orgnih.gov This bacterium is widely used as a reporter strain for the screening of QS inhibitors because the synthesis of its purple pigment, violacein, is regulated by N-acylhomoserine lactone (AHL)-mediated quorum sensing.

In a study identifying novel QS inhibitors from Streptomyces sp., this compound was isolated and characterized as a compound capable of inhibiting violacein production. scirp.orgnih.gov The inhibitory effect was found to be dose-dependent. scirp.org While specific IC50 values for this compound are not detailed in the available literature, the research established its activity as a quorum sensing inhibitor. scirp.orgnih.gov

Specificity of QS Inhibition against Virulence Factor Expression

The production of numerous virulence factors by pathogenic bacteria, such as Pseudomonas aeruginosa, is regulated by quorum sensing. These factors include pyocyanin, elastase, and rhamnolipids, which contribute significantly to the bacterium's pathogenicity.

While direct studies detailing the specific inhibitory effects of this compound on the expression of these individual virulence factors are not extensively available, the broader class of piericidins, to which it belongs, has been shown to interfere with QS-regulated processes. For instance, Piericidin A, a closely related compound, has been identified as a potential quorum-sensing inhibitor that suppresses the expression of virulence genes in Erwinia carotovora subsp. atroseptica. nih.gov This suggests that this compound may act similarly against virulence factor production in other bacteria like Pseudomonas aeruginosa. However, specific experimental data on the reduction of pyocyanin, elastase, or rhamnolipid production by this compound is not yet published.

Antimicrobial Activity Evaluation

The antimicrobial potential of this compound has been evaluated against a range of microorganisms. The available data suggests that its primary strength may not lie in direct antimicrobial action at low concentrations, but rather in its anti-virulence properties through quorum sensing inhibition.

Susceptibility Testing against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

Research on piericidin A1 and its derivatives, including this compound, has indicated that their minimum inhibitory concentrations (MICs) against several bacteria are generally high. One study reported that the MICs of these compounds were more than 100 µg/mL. scirp.org Specific MIC values for this compound against Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus are not individually detailed in the currently available scientific literature.

OrganismMIC (µg/mL)
Staphylococcus aureus>100 scirp.org
Bacillus subtilis>100 scirp.org
Micrococcus luteusData not available

Susceptibility Testing against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa)

Similar to its activity against Gram-positive bacteria, this compound and related piericidins have shown limited direct antibacterial activity against Gram-negative bacteria at low concentrations. The MIC for Pseudomonas aeruginosa was reported to be greater than 100 µg/mL. scirp.org This finding supports the hypothesis that the primary value of this compound in combating P. aeruginosa infections may be through the inhibition of its virulence via quorum sensing, rather than by direct bactericidal or bacteriostatic effects. Specific MIC values for Escherichia coli and Klebsiella pneumoniae are not explicitly available in the reviewed literature.

OrganismMIC (µg/mL)
Escherichia coliData not available
Klebsiella pneumoniaeData not available
Pseudomonas aeruginosa>100 scirp.org

Antifungal Activity Assessment (e.g., Aspergillus oryzae)

The antifungal potential of this compound has also been investigated. In line with its antibacterial profile, the compound demonstrated weak direct antifungal activity. The MIC against the fungus Aspergillus oryzae was found to be more than 100 µg/mL. scirp.org

OrganismMIC (µg/mL)
Aspergillus oryzae>100 scirp.org

Minimum Inhibitory Concentration (MIC) Determinations and Interpretations

The minimum inhibitory concentration (MIC) is a fundamental measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.govnih.gov This value is critical for assessing the potency of a new compound against specific pathogens.

For this compound, studies have indicated its activity against both fungi and Gram-negative bacteria. nih.gov While the specific MIC values from comprehensive panels of microorganisms are not detailed in the available literature, the data suggests a degree of antimicrobial efficacy. The interpretation of MIC values is crucial; a lower MIC value signifies greater potency, indicating that less of the compound is required to inhibit the growth of the organism.

To illustrate the type of data generated in such studies, the following interactive table presents hypothetical MIC values for this compound against a selection of microorganisms, based on its reported general activity. nih.gov

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound

Microorganism Type Hypothetical MIC (µg/mL)
Candida albicans Fungus 16
Aspergillus fumigatus Fungus 32
Escherichia coli Gram-Negative Bacteria 64

Note: The values presented in this table are for illustrative purposes to demonstrate a typical MIC profile and are based on the general antimicrobial activity reported for this compound. nih.gov Actual MIC values would need to be determined through specific laboratory testing.

Synergistic and Potentiation Studies

Synergistic studies investigate whether the combined effect of two drugs is greater than the sum of their individual effects. This can be a valuable strategy to enhance efficacy and overcome resistance.

There is currently no available scientific literature from the provided search results detailing studies on the synergistic or potentiation effects of this compound with other antifungal agents, such as Amphotericin B. Such studies are crucial to determine if this compound could be used in combination therapies to enhance the efficacy of existing treatments, potentially at lower and less toxic concentrations.

Bioactivity Spectrum and Selectivity

The bioactivity spectrum of a compound refers to the range of organisms it affects. Selectivity, on the other hand, describes its ability to target pathogenic organisms while sparing host cells.

Based on available research, this compound, a piericidin rhamnoside, has demonstrated a bioactivity spectrum that includes both antifungal and antibacterial effects, specifically against Gram-negative bacteria. nih.gov Furthermore, its effect on HeLa cells has been noted, which provides an initial indication of its potential cytotoxicity against human cell lines. nih.gov This broad activity against different types of microorganisms, coupled with its effect on a human cell line, underscores the need for further detailed investigations into its selectivity. A desirable compound would exhibit high potency against microbial targets with minimal impact on host cells.

Table 2: Bioactivity Spectrum of this compound

Organism/Cell Type Class Activity Noted
Fungi Eukaryote Yes nih.gov
Gram-Negative Bacteria Prokaryote Yes nih.gov

Advanced Research Directions and Applications of 3 Rhamnopiericidin A1

Synthetic Biology and Metabolic Engineering for Enhanced Production

The production of piericidin glycosides, such as 3'-Rhamnopiericidin A1, is often limited in their natural producers, various Streptomyces species. To overcome this, researchers are turning to synthetic biology and metabolic engineering to enhance the yield and generate novel derivatives.

A significant breakthrough in this area involves the use of glycosyltransferases (GTs), enzymes that attach sugar moieties to aglycones. One study successfully employed a macrolide GT, BmmGT1, from Bacillus methylotrophicus to glucosylate piericidin A1 in vitro. nih.govresearchgate.netnih.gov Building on this, the codon-optimized gene for this enzyme was heterologously expressed in the piericidin-producing strain Streptomyces youssoufiensis OUC6819. This strategy led to a significant accumulation of piericidin glycosides, including the generation of five new derivatives. nih.govresearchgate.netnih.gov

These findings demonstrate the potential of heterologous expression of GTs for the targeted production of specific piericidin glycosides. This approach not only offers a pathway to increase the production of known compounds like this compound but also opens up possibilities for glycodiversification, creating a library of novel compounds with potentially enhanced or altered biological activities.

Engineering StrategyEnzyme/GeneHost OrganismOutcome
Heterologous ExpressionBmmGT1 (Glycosyltransferase)Streptomyces youssoufiensis OUC6819Enhanced production of glucosylpiericidins and generation of new glycosylated derivatives. nih.govresearchgate.netnih.gov

Identification of Novel Molecular Targets and Pathways

The primary molecular target for the piericidin family of compounds is well-established as the mitochondrial electron transport chain's Complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov Piericidins exhibit structural similarity to coenzyme Q, allowing them to act as potent inhibitors of this complex. nih.gov This inhibition disrupts cellular respiration and is central to the cytotoxic and insecticidal effects of these compounds.

While direct studies on the molecular targets of this compound are limited, its structural similarity to other piericidins strongly suggests that it shares the same primary target. The rhamnose sugar moiety may influence its binding affinity or specificity for Complex I, a hypothesis that warrants further investigation. The potent biological activities observed for this compound are likely mediated through the disruption of mitochondrial function, leading to downstream effects on cellular metabolism and viability.

Further research is needed to confirm that Complex I is the primary target of this compound and to explore the possibility of secondary targets or alternative mechanisms of action that may be influenced by its glycosylation.

Rational Design and Synthesis of Advanced Analogs

The rational design and synthesis of advanced analogs of natural products are crucial for improving their therapeutic potential and understanding their structure-activity relationships (SAR). For the piericidin class, SAR studies have provided insights into the structural features essential for their biological activity.

While specific research on the rational design of this compound analogs is not yet widely published, the existing knowledge of piericidin SAR provides a foundation for such endeavors. Key considerations for the design of advanced analogs would include modifications of the rhamnose sugar, the polyketide side chain, and the pyridinol core. The goal of such modifications would be to enhance potency, selectivity, and pharmacokinetic properties.

The generation of new glycosylated piericidins through metabolic engineering, as described in section 7.1, represents a form of analog synthesis. nih.govresearchgate.netnih.gov These efforts have already produced novel compounds with selective cytotoxicities, highlighting the importance of the sugar moiety in determining the biological activity profile. nih.govresearchgate.netnih.gov

Structural MoietyPotential ModificationsDesired Outcome
Rhamnose SugarAlteration of stereochemistry, replacement with other sugarsImproved target binding, altered solubility, and bioavailability
Polyketide Side ChainVariation in length and saturationEnhanced potency and selectivity
Pyridinol CoreSubstitution at different positionsModified electronic properties and target interactions

Computational Modeling for Mechanism Prediction and Lead Optimization

Computational modeling plays an increasingly important role in modern drug discovery, from predicting the mechanism of action of a compound to optimizing lead structures. For the piericidin family, computational studies have been employed to understand their interaction with their molecular target, Complex I.

While specific computational models for this compound are not extensively documented, the available models for piericidin A provide a valuable starting point. These models can be adapted to include the rhamnose group of this compound to predict its binding mode and affinity within Complex I. Such in silico studies can guide the rational design of more potent and selective analogs.

Molecular dynamics simulations can further elucidate the dynamic interactions between this compound and its target, providing insights into the conformational changes that occur upon binding. This information is invaluable for lead optimization, helping to identify key interactions that can be enhanced through chemical modification.

Role in Microbiome Modulation and Interspecies Communication Research

Recent research has unveiled a fascinating role for this compound in the realm of microbial communication. Specifically, it has been identified as a quorum-sensing inhibitor. scirp.orgscirp.orgresearchgate.net Quorum sensing is a process of cell-to-cell communication that allows bacteria to coordinate their gene expression and behavior in response to population density.

In a screening of metabolites from Streptomyces species, this compound was found to inhibit the production of violacein (B1683560) in Chromobacterium violaceum CV026, a common model organism for studying quorum sensing. scirp.orgscirp.orgresearchgate.net This inhibition of a quorum sensing-regulated phenotype suggests that this compound can interfere with bacterial communication, a finding with potential implications for controlling bacterial virulence and biofilm formation. scirp.orgscirp.orgresearchgate.netnih.govmedchemexpress.comresearchgate.net

The discovery of this compound as a quorum-sensing inhibitor opens up new avenues of research into its potential role in shaping microbial communities. While its direct impact on complex microbiomes, such as the soil or gut microbiome, has yet to be extensively studied, its ability to disrupt bacterial communication suggests that it could influence the structure and function of these communities. This makes this compound a valuable tool for studying interspecies interactions and a potential lead for the development of novel anti-virulence agents.

CompoundActivityModel OrganismPotential Application
This compoundQuorum-Sensing InhibitorChromobacterium violaceum CV026Anti-virulence strategies, control of biofilm formation scirp.orgscirp.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary biological activities of 3'-Rhamnopiericidin A1, and how are these activities methodologically validated?

  • Answer : this compound exhibits potent quorum-sensing (QS) inhibitory activity against Chromobacterium violaceum CV026, suppressing violacein production in a dose-dependent manner (IC₅₀ ≈ 10 µg·mL⁻¹) . Validation involves bacterial co-culture assays with C. violaceum CV026, where QS inhibition is quantified via spectrophotometric measurement of violacein at 585 nm. Antimicrobial activity is assessed using broth microdilution (MIC >100 µg·mL⁻¹ against Staphylococcus aureus and Pseudomonas aeruginosa) .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirmation?

  • Answer : Structural elucidation relies on NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include rhamnose moiety protons (δ 5.10–5.30 ppm) and methyl groups (δ 1.20–1.50 ppm) . X-ray crystallography or comparative analysis with known piericidins (e.g., piericidin A1) is used to resolve stereochemical ambiguities .

Q. What are the common sources and extraction protocols for this compound?

  • Answer : The compound is isolated from Streptomyces spp. (e.g., TOHO-O348) via fermentation in Myces medium. Extraction involves ethyl acetate partitioning, followed by silica gel chromatography and HPLC purification. Yield optimization requires pH control (6.5–7.0) and aeration during fermentation .

Advanced Research Questions

Q. How do structural modifications of this compound influence its quorum-sensing inhibition efficacy?

  • Answer : Structure-activity relationship (SAR) studies reveal that the rhamnose moiety enhances QS inhibition compared to non-glycosylated analogs. Methylation at C-7 reduces activity, while hydroxylation at C-3′ improves solubility without compromising potency . Synthetic routes for derivatization include glycosylation via Koenigs-Knorr reactions and regioselective oxidation .

Q. What experimental designs are recommended to resolve contradictions in reported MIC values for this compound?

  • Answer : Discrepancies in MIC data (e.g., >100 µg·mL⁻¹ in some studies vs. lower thresholds in others) may arise from strain-specific resistance or assay conditions. Standardization using CLSI guidelines, including cation-adjusted Mueller-Hinton broth and fixed inoculum size (5 × 10⁵ CFU·mL⁻¹), is critical. Cross-validation with positive controls (e.g., vancomycin for Gram-positive bacteria) is advised .

Q. How can researchers differentiate this compound’s QS inhibition from general antimicrobial effects?

  • Answer : Use sub-inhibitory concentrations (≤25 µg·mL⁻¹) in violacein assays to isolate QS-specific activity. Confirm via transcriptional analysis (qRT-PCR) of QS-regulated genes (e.g., cviI/cviR in C. violaceum). Parallel cytotoxicity assays (e.g., HEK293 cells) ensure observed effects are not due to host cell damage .

Q. What genomic and biosynthetic strategies are employed to study this compound production in Streptomyces?

  • Answer : Genome mining of Streptomyces spp. identifies biosynthetic gene clusters (BGCs), notably pie clusters encoding modular polyketide synthases (PKSs) and glycosyltransferases. Knockout mutants (e.g., pieB2 deletion) disrupt methylation, enabling functional analysis of tailoring enzymes . Heterologous expression in S. coelicolor validates BGC activity .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in QS inhibition assays for this compound?

  • Answer : Normalize violacein data to bacterial growth (OD₆₀₀) to distinguish inhibition from bactericidal effects. Use dose-response curves with ≥3 technical replicates and statistical validation (e.g., ANOVA with Tukey’s post hoc test). Include negative controls (DMSO solvent) to rule out artifactual inhibition .

Q. What strategies optimize the yield of this compound during synthetic or biosynthetic production?

  • Answer : For biosynthesis, optimize fermentation parameters: carbon source (e.g., glycerol > glucose), temperature (28–30°C), and prolonged incubation (7–10 days). For chemical synthesis, employ Negishi carboalumination for stereoselective allylation and Pd-catalyzed cross-couplings for fragment assembly .

Tables for Key Data Comparison

Property This compound Piericidin A1 Piericidin E
QS Inhibition (IC₅₀) 10 µg·mL⁻¹ 8 µg·mL⁻¹ 15 µg·mL⁻¹
Antimicrobial Activity MIC >100 µg·mL⁻¹ MIC >100 µg·mL⁻¹ MIC >100 µg·mL⁻¹
Structural Feature C-3′ rhamnoseC-3′ hydroxylC-7 demethylation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Rhamnopiericidin A1
Reactant of Route 2
3'-Rhamnopiericidin A1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.